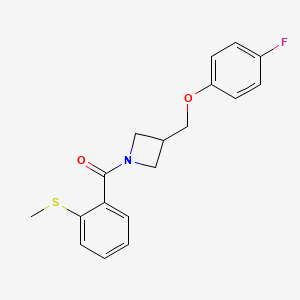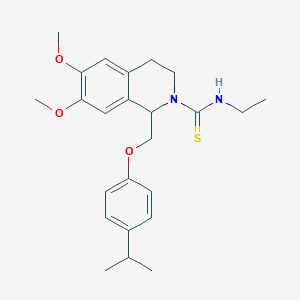![molecular formula C16H25N3O2 B2492336 3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea CAS No. 2034255-05-3](/img/structure/B2492336.png)
3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Tert-butyl-1-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]urea is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Site of Lithiation
Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the control over the site of lithiation, crucial for synthesizing substituted derivatives in high yields. This process involves regioselective lithiation with different lithium reagents, showcasing the compound's utility in the precise synthesis of complex molecules (Smith et al., 2013).
Association with 2-Amino-1,8-Naphthyridines
The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates was explored through NMR spectroscopy and quantum chemical calculations. The study highlights the importance of intramolecular hydrogen bonding in urea derivatives for complex formation, with implications for designing molecular recognition systems (Ośmiałowski et al., 2013).
Unfolding of Heterocyclic Ureas
Research on the synthesis and conformational studies of heterocyclic ureas (amides) and their unfolding to form hydrogen-bonded complexes reveals the compound's potential in self-assembly and the mimicry of biological processes (Corbin et al., 2001).
Cyclodextrin Complexation
The complexation of stilbene derivatives by urea-linked cyclodextrins and the self-assembly of molecular devices demonstrate the compound's role in developing photoresponsive materials. This study offers insights into the design of molecular switches and devices (Lock et al., 2004).
Structure-Activity Relationships
The structure-activity relationships of specific urea derivatives as inhibitors of p38alpha MAP kinase were elucidated, contributing to the development of new therapeutic agents for autoimmune diseases (Regan et al., 2003).
Properties
IUPAC Name |
1-tert-butyl-3-(4-pyridin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)19-15(20)18-12-7-9-13(10-8-12)21-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFGFVHLWHBCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-fluoro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2492255.png)
![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)
![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2492258.png)
![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2492263.png)
![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)


![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(propan-2-yloxy)pyridine](/img/structure/B2492270.png)
![N-(2,4-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2492271.png)
![Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2492273.png)

